molecular formula C6H9ClO4S B2981970 Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1909305-18-5

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B2981970
CAS No.: 1909305-18-5
M. Wt: 212.64
InChI Key: AXYZTBRKOJPIOU-UHFFFAOYSA-N
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Description

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C6H9ClO4S It is a cyclobutane derivative featuring a chlorosulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with chlorosulfonyl chloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: Cyclobutane-1-carboxylic acid

    Reagent: Chlorosulfonyl chloride (ClSO2Cl)

    Base: Triethylamine (Et3N) or pyridine

    Solvent: Dichloromethane (CH2Cl2)

    Temperature: 0°C to room temperature

The reaction proceeds with the formation of the chlorosulfonyl intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products

The major products formed from these reactions include substituted cyclobutane derivatives, sulfonic acids, and reduced cyclobutane compounds.

Scientific Research Applications

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives such as:

    Cyclobutane-1,1-dicarboxylate: Lacks the chlorosulfonyl group, making it less reactive in certain substitution reactions.

    Cyclobutane-1-sulfonic acid: Contains a sulfonic acid group instead of a chlorosulfonyl group, leading to different reactivity and applications.

    Cyclobutane-1-carboxylic acid: The parent compound, which is less functionalized and thus less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of a cyclobutane ring with both a chlorosulfonyl group and a carboxylate ester, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl 1-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYZTBRKOJPIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-18-5
Record name methyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate
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